H-Dmt-Aba-Gly-NH-CH2-Bid is a synthetic opioid peptidomimetic compound designed to target opioid receptors in the central nervous system. The structure is based on 2',6'-dimethyl-L-tyrosine (Dmt) and incorporates aminobutyric acid (Aba), glycine (Gly), and a benzimidazole (Bid) group at the C-terminus. This compound has been developed as a unique ligand for mu-opioid receptors, exhibiting mixed micro/delta opioid receptor activities with mu agonism, making it a candidate for therapeutic applications in pain management and other conditions related to opioid receptor modulation.
H-Dmt-Aba-Gly-NH-CH2-Bid falls under the classification of peptidomimetics, which are compounds that mimic the structure and function of peptides. It is specifically categorized as an opioid receptor ligand due to its ability to interact with mu-opioid receptors, which are critical in mediating analgesic effects. The compound's development is part of ongoing research into novel opioid ligands that can provide effective pain relief with potentially fewer side effects than traditional opioids .
The synthesis of H-Dmt-Aba-Gly-NH-CH2-Bid involves several key steps:
The molecular structure of H-Dmt-Aba-Gly-NH-CH2-Bid can be described as follows:
H-Dmt-Aba-Gly-NH-CH2-Bid can undergo various chemical reactions:
The mechanism of action of H-Dmt-Aba-Gly-NH-CH2-Bid involves its binding to mu-opioid receptors in the central nervous system. Upon binding, the compound activates intracellular signaling pathways that result in analgesic effects. Key processes include:
The compound exhibits high affinity for mu-opioid receptors, making it a potent agonist with potential therapeutic applications in pain management .
The physical and chemical properties of H-Dmt-Aba-Gly-NH-CH2-Bid include:
These properties are crucial for determining the compound's suitability for various applications in research and therapeutics .
H-Dmt-Aba-Gly-NH-CH2-Bid has significant potential in scientific research, particularly in pharmacology:
The structural refinement of opioid peptidomimetics represents a pivotal strategy for enhancing receptor selectivity and therapeutic potential. H-Dmt-Aba-Gly-NH-CH₂-Bid exemplifies this approach, evolving from foundational delta-opioid antagonists into a novel mu-opioid agonist scaffold. This section delineates its design rationale, structural innovations, and pharmacological significance.
The Dimethyltyrosine-Tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore served as the prototype for delta-opioid receptor (DOR) ligands. Early compounds like H-Dmt-Tic-NH-CH₂-Bid (UFP-502) exhibited potent DOR agonism (Kiδ = 0.035 nM) and antinociceptive properties [3] [6]. However, limitations included:
Table 1: Pharmacological Comparison of Dmt-Tic vs. Dmt-Aba-Gly Derivatives
| Compound | Kiδ (nM) | Kiμ (nM) | Selectivity (δ/μ) | Functional Activity |
|---|---|---|---|---|
| H-Dmt-Tic-NH-CH₂-Bid | 0.035 | 0.50 | 14.0 | δ agonist |
| H-Dmt-Aba-Gly-NH-CH₂-Ph | 11.0 | 0.46 | 23.9 | μ agonist |
| H-Dmt-Aba-Gly-NH-CH₂-Bid | 427 | 19.9 | 21.5 | μ partial agonist |
The shift to H-Dmt-Aba-Gly-NH-CH₂-Bid emerged from systematic scaffold modifications to overcome these constraints while preserving high receptor affinity [2] [4].
The 2-(4-Amino-4,5-dihydro-3-oxo-1H-benzo[c]azepin-2(3H)-yl)acetic acid (Aba-Gly) scaffold replaced Tetrahydroisoquinoline-3-carboxylic acid to confer three critical advantages:
Table 2: Impact of Scaffold Geometry on Opioid Receptor Interactions
| Scaffold | Backbone Flexibility | Receptor Affinity Profile | Key Structural Effect |
|---|---|---|---|
| Tic | High (cyclic amine) | δ-selective | Dioxopiperazine formation |
| Aba-Gly | Constrained (azepinone) | μ-selective | Prevents cyclization |
Functional assays in isolated tissues confirmed this shift: H-Dmt-Aba-Gly-NH-CH₂-Bid acted as a partial MOR agonist in guinea pig ileum (IC50 = 231 nM) but showed negligible delta activity in mouse vas deferens [2] [5].
The 1H-Benzimidazole-2-yl (Bid) moiety at the C-terminus fine-tunes receptor engagement through:
Comparative studies demonstrated Bid’s necessity for mu-agonism:
H-Dmt-Aba-Gly-NH-CH₂-Ph (benzyl) exhibited full MOR agonism (Kiμ = 0.46 nM), whereas H-Dmt-Aba-Gly-NH-CH₂-Bid maintained potency (Kiμ = 19.9 nM) with partial efficacy (40% max MVD inhibition) [2] [4].
Table 3: C-Terminal Modifications and Resultant Bioactivities
| C-Terminus | Kiμ (nM) | Functional Activity | Structural Implication |
|---|---|---|---|
| -NH-CH₂-Ph (benzyl) | 0.46 | Full μ agonist | Moderate hydrophobicity |
| -NH-Ph (aniline) | 1.48 | Partial μ agonist (40% max) | Hydrogen-bond donor |
| -NH-CH₂-Bid | 19.9 | Partial μ agonist (40% max) | Enhanced π-stacking |
Notably, methylation of Bid’s N-H abolished delta-agonism in Dmt-Tic analogs, confirming bidirectional receptor modulation via C-terminal electronics [10]. In H-Dmt-Aba-Gly-NH-CH₂-Bid, Bid synergizes with the Aba-Gly scaffold to stabilize MOR-selective conformations, positioning it as a template for peripherally restricted analgesics [2] [6].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0